molecular formula C3H10Cl2N2 B578689 Cyclopropylhydrazine dihydrochloride CAS No. 1374652-23-9

Cyclopropylhydrazine dihydrochloride

Cat. No.: B578689
CAS No.: 1374652-23-9
M. Wt: 145.027
InChI Key: MVLOKZOCTRTSIB-UHFFFAOYSA-N
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Description

Cyclopropylhydrazine dihydrochloride is an organic compound with the molecular formula C3H10Cl2N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a cyclopropyl group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cyclopropylhydrazine dihydrochloride typically involves the following steps :

    Reaction with N-Boc-O-tosyl hydroxylamine: Rolicyprine reacts with N-Boc-O-tosyl hydroxylamine in an organic solvent at temperatures ranging from 0 to 20 degrees Celsius under the action of N-methyl morpholine. This reaction produces an intermediate, N-Boc-O-cyclopropylhydrazine.

    Deprotection Reaction: The intermediate N-Boc-O-cyclopropylhydrazine undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, yielding this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves maintaining mild reaction conditions to ensure high yield and purity while minimizing costs .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding cyclopropyl derivatives.

    Reduction: It can be reduced to form cyclopropylamines.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Cyclopropyl derivatives.

    Reduction: Cyclopropylamines.

    Substitution: Various substituted cyclopropyl compounds.

Scientific Research Applications

Cyclopropylhydrazine dihydrochloride has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopropylhydrazine dihydrochloride involves its interaction with various molecular targets and pathways . It can inhibit certain enzymes and receptors, leading to its effects on biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclopropylhydrazine dihydrochloride can be compared with other hydrazine derivatives, such as :

    Phenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.

    Methylhydrazine: Used as a rocket propellant and in chemical synthesis.

    Ethylhydrazine: Used in the production of agricultural chemicals.

Uniqueness: this compound is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals.

Properties

IUPAC Name

cyclopropylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.2ClH/c4-5-3-1-2-3;;/h3,5H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLOKZOCTRTSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857424
Record name Cyclopropylhydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-23-9
Record name Cyclopropylhydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylhydrazine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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